Cas no 931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF))

Cyclohexylmagnesium Bromide (~1.0 M in THF) structure
931-50-0 structure
Product Name:Cyclohexylmagnesium Bromide (~1.0 M in THF)
Numero CAS:931-50-0
MF:C6H11BrMg
MW:187.360541582108
MDL:MFCD01321152
CID:797265
PubChem ID:11805477
Update Time:2024-10-26

Cyclohexylmagnesium Bromide (~1.0 M in THF) Proprietà chimiche e fisiche

Nomi e identificatori

    • Magnesium,bromocyclohexyl-
    • Cyclohexylmagnesium Bromide
    • Cyclohexylmagnesium bromide, 2.0 M solution in THF, SpcSeal
    • CYCLOHEXYLMAGNESIUM BROMIDE1M THF
    • Cyclohexylmagnesiumbromide,1.0MsolutioninTHF,inresealablebottle
    • 1.0 M solution in THF,MkSeal
    • Cyclohexylmagnesium bromide [1M solution in THF]
    • magnesium,cyclohexane,bromide
    • Magnesium, bromocyclohexyl-
    • Cyclohexyl magnesium bromide
    • CYCLOHEXYLMAGNESIUMBROMIDE
    • c-HexMgBr
    • Bromo(cyclohexyl)magnesium
    • cyclohexyl magnesiumbromide
    • cyclohexyl-magnesium bromide
    • cyclohexanyl magnesium bromide
    • Cyclohexylmagnesium bromide, 1.0 M in THF
    • X6235
    • Cyclohexylmagnesium bromide, 1.0 M in 2-MeTHF
    • Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
    • Bromocyclohexylmagnesium (ACI)
    • Cyclohexylmagnesium bromide (6CI)
    • Cyclohexylmagnesium Bromide (~1.0 M in THF)
    • MDL: MFCD01321152
    • Inchi: 1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1
    • Chiave InChI: SJUKXVKSGSJVTJ-UHFFFAOYSA-M
    • Sorrisi: Br[Mg]C1CCCCC1

Proprietà calcolate

  • Massa esatta: 185.98900
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 35.5
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di infiammabilità: -17°C (THF)
  • PSA: 0.00000
  • LogP: 3.13390
  • Solubilità: Non determinato

Cyclohexylmagnesium Bromide (~1.0 M in THF) Informazioni sulla sicurezza

Cyclohexylmagnesium Bromide (~1.0 M in THF) Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Cyclohexylmagnesium Bromide (~1.0 M in THF) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
046766-100g
Cyclohexylmagnesium bromide, 18% in THF ca 1mol/L
931-50-0
100g
£80.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C115961-500ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1mol/L in THF
500ml
¥410.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C115961-800ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1mol/L in THF
800ml
¥504.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C115961-100ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1mol/L in THF
100ml
¥123.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C115961-1L
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1mol/L in THF
1l
¥525.90 2023-09-03
TRC
C992415-1g
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0
1g
45.00 2021-08-14
TRC
C992415-5g
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0
5g
60.00 2021-08-14
TRC
C992416-1mg
Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
931-50-0
1mg
40.00 2021-08-14
TRC
C992415-10g
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0
10g
75.00 2021-08-14
TRC
C992416-5g
Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
931-50-0
5g
70.00 2021-08-14

Cyclohexylmagnesium Bromide (~1.0 M in THF) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
Riferimento
Probing the Delicate Balance between Pauli Repulsion and London Dispersion with Triphenylmethyl Derivatives
Roesel, Soeren; Becker, Jonathan; Allen, Wesley D.; Schreiner, Peter R., Journal of the American Chemical Society, 2018, 140(43), 14421-14432

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
Riferimento
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis
Varma Nallaparaju, Jagadeesh ; Nikonovich, Tatsiana ; Jarg, Tatsiana ; Merzhyievskyi, Danylo ; Aav, Riina ; et al, Angewandte Chemie, 2023, 62(39),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; rt → 50 °C
Riferimento
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation
Wang, Siwei; Xie, Chaochao; Zhu, Yu; Zi, Guofu ; Zhang, Zhanbin; et al, Organic Letters, 2023, 25(20), 3644-3648

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt → reflux; 30 min, reflux; 1 h, reflux
Riferimento
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates
Peyrical, Lauriane C. ; Berger, Marie-Rose Ouellet-Du; Boucher, Maxim; Birepinte, Melodie; Paquin, Jean-Francois ; et al, Organic Letters, 2023, 25(14), 2487-2491

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Riferimento
A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides
Saito, Fumito, Angewandte Chemie, 2022, 61(52),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 20 min, reflux; 6 h, reflux
Riferimento
Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters
Yin, Kai-Lin; Zhao, Shuang; Qin, Ying; Chen, Shu-Han; Li, Bo; et al, ACS Catalysis, 2022, 12(22), 13999-14005

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Riferimento
A sulfoxide reagent for one-pot, three-component syntheses of sulfoxides and sulfinamides
Saito, Fumito, ChemRxiv, 2022, 1, 1-11

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 min, rt
1.2 Reagents: Water
Riferimento
Stereospecific Csp3 Suzuki-Miyaura Cross-Coupling That Evades β-Oxygen Elimination
LaPorte, Antonio J. ; Shi, Yao; Hein, Jason E. ; Burke, Martin D., ACS Catalysis, 2022, 12(17), 10905-10912

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
Riferimento
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates
West, Michael S.; Pia, Julia E.; Rousseaux, Sophie A. L., Organic Letters, 2022, 24(32), 5869-5873

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → 50 °C
Riferimento
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives
Xiao, Guiying; Xie, Chaochao; Guo, Qianling; Zi, Guofu ; Hou, Guohua ; et al, Organic Letters, 2022, 24(14), 2722-2727

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  rt; 1 h, 40 °C
Riferimento
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Riferimento
Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation
Lu, Cong; Chen, Rui; Wang, Rui; Jing, Dong; Zheng, Ke, Organic Letters, 2023, 25(5), 750-755

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
The comparison of self-assembling behaviour of phenyl biphenylcarboxylate and biphenyl benzoate compounds with the different length and shape of chiral terminal chain
Strojwas, Katarzyna; Dabrowski, Roman; Drzewinski, Witold; Szarek, Michal; Bubnov, Alexej; et al, Journal of Molecular Liquids, 2023, 369,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Riferimento
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Visible light-induced N-radical 5-exo/6-endo cyclization of alkenyl amides: facile access to isoindolinones/isoquinolinones
Lei, Zhen-Yao; Hu, Kui; He, Yuan-Xiang; Geng, Shu; Chen, Li-Na; et al, Organic & Biomolecular Chemistry, 2022, 20(12), 2397-2401

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  70 °C; 2 h, 70 °C
Riferimento
Method for preparing di(1-adamantyl) cycloalkylphosphine ligand by diborane treatment
, China, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light
Hung, Vu Thai; Tran, Cong Chi; Yamamoto, Yuki; Kodama, Shintaro ; Nomoto, Akihiro ; et al, Molecules, 2021, 26(20),

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Benzylamine derivatives prepared for skin lightening
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 1 - 2 h, heated
Riferimento
A facile and practical preparation of P-chiral phosphine oxides
Xu, Ronghua; Gao, Zhenhua; Yu, Yiteng; Tang, Yehua; Tian, Duanshuai; et al, Chemical Communications (Cambridge, 2021, 57(27), 3335-3338

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → reflux; 30 h, reflux
Riferimento
Degradable photoresist resin monomer from trimethylbicyclo[2.2.2]octanedione and synthesis method thereof
, China, , ,

Cyclohexylmagnesium Bromide (~1.0 M in THF) Raw materials

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti